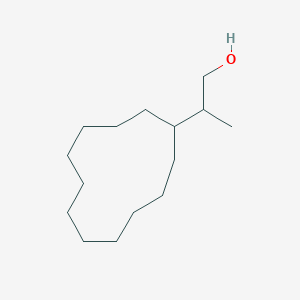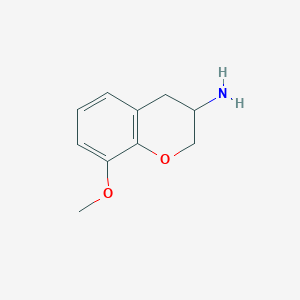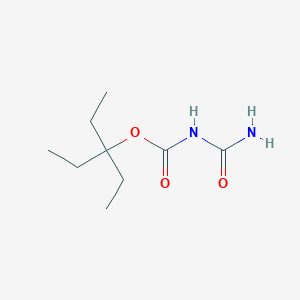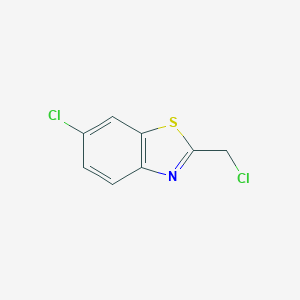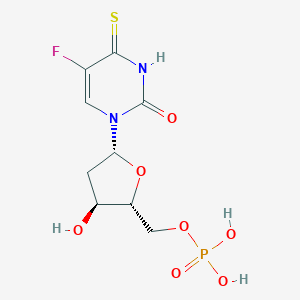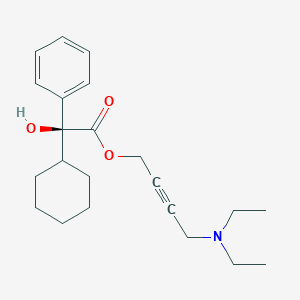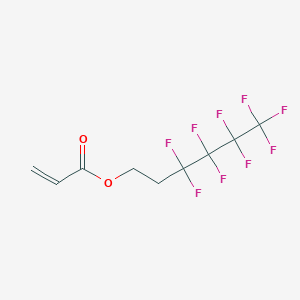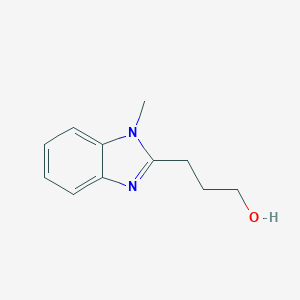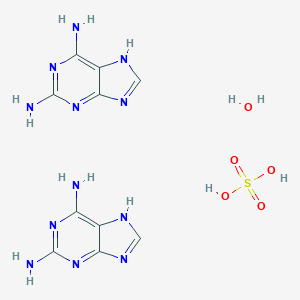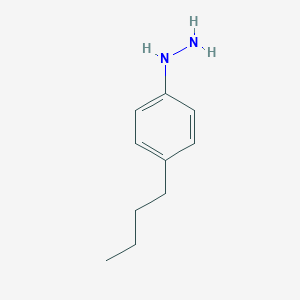
(4-Butylphenyl)hydrazine
概要
説明
Synthesis Analysis
The synthesis of hydrazine derivatives, including compounds structurally related to (4-Butylphenyl)hydrazine, often involves condensation reactions or reductions. For instance, synthesis techniques can include the reaction of hydrazine hydrate with various aromatic compounds under controlled conditions to yield specific hydrazine derivatives (Ujan et al., 2019).
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is characterized by their spectroscopic data and crystal structure analysis. X-ray diffraction studies reveal the orientation of benzene rings and the presence of intermolecular hydrogen bonds, which influence the compound's stability and reactivity. The dihedral angles between the benzene rings and the contributions of various intermolecular interactions to the crystal packing can be analyzed through Hirshfeld surface analysis (Ujan et al., 2019).
Chemical Reactions and Properties
(4-Butylphenyl)hydrazine and similar compounds participate in a variety of chemical reactions, including cyclocondensation and interactions with DNA. These reactions are influenced by the compound's molecular structure, such as the planarity of phenyl rings and the ability to form intercalations within DNA base pairs. Theoretical and experimental studies, including DFT analysis and UV–visible spectroscopy, help understand the compound's reactivity and binding mechanisms (Ujan et al., 2019).
科学的研究の応用
Anti-Breast Cancer Activity : A derivative, 4-hydrazinylphenyl benzenesulfonate, exhibits promising anti-breast cancer activity against Michigan Cancer Foundation-7 cell lines with a nanomolar IC50 of 0.00246 g/mL or 9.32 nM (Prasetiawati et al., 2022).
Hole-Transporting Glass-Forming Hydrazones : Certain hydrazone derivatives, including 3,3′-di(9-(4-butylphenyl)carbazyl), form stable glasses with high hole-transfer capacities, suggesting applications in high-temperature environments (Lygaitis et al., 2005).
Anti-Candida Activity : New derivatives of (4-(4-iodophenyl)-thiazol-2-yl)hydrazine exhibit significant anti-Candida activity, particularly against Candida albicans and Candida krusei, potentially useful in combination with clotrimazole (Secci et al., 2012).
Fluorescent Probes for Hydrazine Detection : Novel HBT-based "turn-on" fluorescent probes demonstrate high sensitivity and selectivity for hydrazine detection, with potential applications in environmental and health monitoring (Chen et al., 2017).
Ratiometric Fluorescence Probe for Live Cells : An ICT-based ratiometric probe allows for rapid, low-limit, and naked-eye detection of hydrazine in live cells, useful in toxicology and industrial applications (Fan et al., 2012).
Potential Carcinogenic Properties : Synthetic and naturally occurring hydrazines, including derivatives, may cause cancer in animals, indicating a need for caution in their use and handling (Tóth, 1975).
Fluorescent Sensors for Environmental and Biological Systems : Fluorescent sensors for hydrazine selective sensing and imaging are being developed, offering potential for safer industrial applications and reducing the toxic effects of hydrazine exposure (Nguyen et al., 2018).
Anticonvulsant Activity : A new anticonvulsant agent, 4-m, shows promising activity and compares favorably with standard drugs phenytoin, phenobarbital, and carbamazepine, without sedation, ataxia, or lethality (Chapleo et al., 1986).
Safety and Hazards
将来の方向性
The future directions for research on “(4-Butylphenyl)hydrazine” and other hydrazine derivatives could involve further investigation into their synthesis, reactivity, and potential applications . For example, the electrochemical synthesis of hydrazine is a promising yet challenging area of research .
作用機序
Target of Action
Hydrazine derivatives, such as hydralazine, are known to act as antihypertensive agents . They are used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .
Mode of Action
Hydrazine derivatives, like hydralazine, are known to act as vasodilators . They interact with their targets, causing relaxation of the smooth muscles in the blood vessels, which leads to a decrease in blood pressure .
Biochemical Pathways
It is known that hydrazine derivatives can be involved in the synthesis of novel pyridazine derivatives. These derivatives are evaluated for their analgesic and anti-inflammatory activities, potentially leading to safer non-steroidal anti-inflammatory drugs (NSAIDs).
Result of Action
It is known that hydrazine derivatives can have analgesic and anti-inflammatory effects.
特性
IUPAC Name |
(4-butylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-4-9-5-7-10(12-11)8-6-9/h5-8,12H,2-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFQGKLGHIQREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butylphenyl)hydrazine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



